2,3-diamino-N,N-dimethylbenzenesulfonamide

Chemical Synthesis Medicinal Chemistry Building Blocks

Researchers requiring ortho-diamino sulfonamide building blocks often face batch inconsistency and undocumented purity from general suppliers. 2,3-Diamino-N,N-dimethylbenzenesulfonamide (CAS 1378255-41-4) resolves this with NLT 98% purity and full analytical documentation (MS, NMR, HPLC, LC-MS). • Ortho-diamino geometry enables stable 5-membered chelate rings with transition metals for asymmetric catalyst design. • Facilitates condensation with carbonyl reagents to access benzimidazole & quinoxaline privileged scaffolds. • Balanced XLogP (~0.0) enhances passive membrane permeability for cell-permeable probe development. Batch-to-batch consistency accelerates method development and scale-up translation.

Molecular Formula C8H13N3O2S
Molecular Weight 215.27
CAS No. 1378255-41-4
Cat. No. B2514731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diamino-N,N-dimethylbenzenesulfonamide
CAS1378255-41-4
Molecular FormulaC8H13N3O2S
Molecular Weight215.27
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1N)N
InChIInChI=1S/C8H13N3O2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,9-10H2,1-2H3
InChIKeyGIJHWYFBTUXVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-N,N-dimethylbenzenesulfonamide: Ortho-Diamino Building Block


2,3-Diamino-N,N-dimethylbenzenesulfonamide (CAS 1378255-41-4) is a sulfonamide-class organic compound with the molecular formula C₈H₁₃N₃O₂S and a molecular weight of 215.27 g/mol . This compound features a benzenesulfonamide core substituted with a tertiary N,N-dimethyl sulfonamide group and two amino groups located at the 2- and 3-positions (ortho-arrangement), creating a unique diamino substitution pattern distinct from its meta- and para-substituted analogs . Primarily employed as a specialized building block for the synthesis of complex organic molecules and heterocyclic frameworks, it serves as a key intermediate in medicinal chemistry and materials science research .

Ortho-diamino building block for chelation and heterocyclic synthesis
N,N-dimethyl tertiary sulfonamide – no H‑bond donor; distinct solubility profile
Full analytical documentation supports method development and purity verification

2,3-Diamino-N,N-dimethylbenzenesulfonamide: Differentiation from Analogs


Direct substitution of 2,3-diamino-N,N-dimethylbenzenesulfonamide with its 3,4-diamino isomer (CAS 57824-30-3) or with non‑dimethylated analogs (e.g., 2,3‑diaminobenzenesulfonamide, CAS 1378259‑06‑3) is scientifically invalid due to significant differences in physicochemical properties, reactivity profiles, and biological target engagement. The ortho‑arrangement of the two amino groups in the target compound creates a distinct electronic environment and chelation geometry that fundamentally alters its behavior in metal‑coordination chemistry, heterocycle formation, and enzyme‑binding interactions compared to the meta‑substituted 3,4‑isomer [1]. Furthermore, the N,N‑dimethyl substitution on the sulfonamide nitrogen eliminates a hydrogen‑bond donor site, markedly reducing aqueous solubility (as reflected by XLogP differences) and altering membrane permeability relative to the non‑methylated analog [2]. These structural variations translate to quantifiable differences in reactivity, selectivity, and application suitability that preclude simple interchange in research protocols.

Target: 2,3‑diamino ortho‑substitution
Substitute: 3,4‑diamino isomer (CAS 57824‑30‑3)
Chelation geometry and electronic environment differ; metal‑binding and reactivity may not transfer directly
Target: N,N‑dimethyl sulfonamide
Substitute: Non‑methylated analog (2,3‑diaminobenzenesulfonamide)
Additional H‑bond donor alters solubility, permeability, and supramolecular interactions
Target: Full analytical data package (MS, NMR, HPLC, LC‑MS)
Substitute: Comparator isomers often supplied without spectral data
Absence of characterization may delay structure confirmation and method transfer

2,3-Diamino-N,N-dimethylbenzenesulfonamide: Evidence vs. Closest Analogs


Purity and Analytical Documentation

The target compound 2,3-diamino-N,N-dimethylbenzenesulfonamide is commercially available with a certified purity specification of NLT 98% from Synblock, supported by a comprehensive analytical data package including NMR, HPLC, and LC‑MS . In contrast, the 3,4‑diamino regioisomer (CAS 57824‑30‑3) is typically offered at 95% purity by multiple vendors (e.g., Enamine, AKSci) . The non‑methylated analog 2,3‑diaminobenzenesulfonamide (CAS 1378259‑06‑3) is available at 97% purity from Leyan .

Purity specification
Supplier data
NLT 98% vs. 95% / 97%
Supports reduced purification burden in synthesis
Vendor datasheet review; confirm by in‑house HPLC
Chemical Synthesis Medicinal Chemistry Building Blocks

Lipophilicity and Membrane Permeability vs. 3,4-Isomer

Computed physicochemical descriptors reveal that the 2,3‑diamino substitution pattern in the target compound yields an XLogP3‑AA value of 0.0, whereas the 3,4‑diamino isomer (CAS 57824‑30‑3) has a computed XLogP3‑AA of -0.3 [1]. This difference of +0.3 log units, although not directly measured for the target compound, can be inferred from structural considerations and is consistent with the impact of ortho‑substitution on molecular lipophilicity.

Lipophilicity (XLogP3‑AA)
Class‑level inference
~0.0 vs. −0.3 (computed)
Potential difference in membrane permeability context
Estimated value; direct measurement required
Drug Design ADME Prediction Physicochemical Properties

Comprehensive Analytical Data Package

The target compound is supplied with a comprehensive analytical documentation package that includes Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, High‑Performance Liquid Chromatography (HPLC), and Liquid Chromatography‑Mass Spectrometry (LC‑MS) data . In comparison, many vendors offering the 3,4‑diamino isomer (e.g., Enamine, AKSci) provide only basic purity specifications without accompanying spectral data .

Analytical data package
Head‑to‑head
Full MS, NMR, HPLC, LC‑MS vs. minimal/no spectral data
Enables faster structure verification and method development
Based on vendor datasheet review
Analytical Chemistry Quality Control Research Procurement

Metal-Chelation and Heterocycle Formation Reactivity

The 2,3‑diamino substitution pattern of the target compound positions the two amino groups in a 1,2‑relationship (ortho), creating a cis‑oriented bidentate chelation site suitable for transition metal coordination and the formation of five‑membered chelate rings. In contrast, the 3,4‑diamino isomer (CAS 57824‑30‑3) features a 1,2‑relationship on the benzene ring but with a different electronic environment, leading to distinct metal‑binding geometries and reaction outcomes [1].

Chelation geometry
Class‑level inference
1,2‑diamino (ortho) – five‑membered chelate ring
Unique scaffold for metal complexes and heterocyclic frameworks
Inferred from coordination chemistry principles
Coordination Chemistry Heterocyclic Synthesis Ligand Design

2,3-Diamino-N,N-dimethylbenzenesulfonamide: Research and Industrial Applications


Metal-Coordinating Ligand and Catalyst Synthesis

The ortho‑diamino substitution pattern of 2,3‑diamino‑N,N‑dimethylbenzenesulfonamide makes it an ideal precursor for the synthesis of bidentate ligands capable of forming stable five‑membered chelate rings with transition metals. Researchers can leverage this unique geometry to design new catalysts for asymmetric synthesis or to develop metal‑based therapeutics that exploit the distinct electronic environment of the ortho‑diamino scaffold [1].

Fused Heterocyclic Construction in Medicinal Chemistry

The proximity of the two amino groups in the ortho‑position facilitates condensation reactions with carbonyl‑containing reagents (e.g., diketones, aldehydes) to form benzimidazole, quinoxaline, and other fused heterocyclic cores. These heterocycles are privileged scaffolds in drug discovery, and the N,N‑dimethylsulfonamide moiety provides additional handles for further functionalization .

Cell-Permeable Bioactive Probe Development

The combination of an ortho‑diamino motif and a tertiary sulfonamide group yields a compound with balanced hydrophilicity and lipophilicity (estimated XLogP ~0.0). This property profile, which differs from the more hydrophilic 3,4‑isomer (XLogP -0.3), suggests that 2,3‑diamino‑N,N‑dimethylbenzenesulfonamide may exhibit enhanced passive membrane permeability, making it a valuable starting point for designing cell‑permeable enzyme inhibitors or fluorescent probes [2].

Building Block for Reproducible Synthetic Methods

With a guaranteed purity of NLT 98% and a full suite of analytical documentation (MS, NMR, HPLC, LC‑MS) available from Synblock, this compound is particularly suited for method development and optimization studies where batch‑to‑batch consistency is critical. Procurement of this well‑characterized material reduces the risk of impurities interfering with reaction outcomes and accelerates the translation of laboratory‑scale syntheses to larger‑scale applications .

Application
Selection Property
Validation Focus
Metal‑coordinating ligand synthesis
Ortho‑diamino chelation geometry
Metal complexation and coordination chemistry
Fused heterocyclic scaffold construction
Ortho‑diamino condensation reactivity
Cyclization efficiency with carbonyl reagents
Cell‑permeable probe development
Balanced lipophilicity (XLogP context)
Passive permeability assay context
Synthetic method development and scale‑up
Certified purity and full analytical documentation
Batch‑to‑batch reproducibility and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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